2-[(2-Chlorophenyl)methoxy]benzohydrazide
Description
2-[(2-Chlorophenyl)methoxy]benzohydrazide is a benzohydrazide derivative characterized by a 2-chlorobenzyloxy substituent at the ortho position of the benzoic acid hydrazide backbone. This compound is synthesized via a two-step process: (1) alkylation of methyl 2-hydroxybenzoate with 2-chlorobenzyl bromide to form the ester intermediate, followed by (2) hydrazinolysis with hydrazine hydrate to yield the hydrazide derivative . Its structure features a planar benzohydrazide core with a 2-chlorophenylmethoxy group, which influences steric and electronic properties critical for biological interactions.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-7-3-1-5-10(12)9-19-13-8-4-2-6-11(13)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSSRAYLSPMLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methoxy]benzohydrazide typically involves the reaction of 2-chlorobenzyl chloride with benzohydrazide in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, solvent, and reaction time. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-[(2-Chlorophenyl)methoxy]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Ortho vs. Meta/Substituents
- Ortho-Substituted Derivatives :
The 2-chlorophenylmethoxy group in the target compound introduces steric hindrance and electron-withdrawing effects. In contrast, 3-methoxybenzohydrazide derivatives (e.g., compound 9i from ) exhibit enhanced butyrylcholinesterase (BuChE) inhibition (IC50 = 9.6 µM) compared to ortho- or para-methoxy analogs (IC50 = 16.4–14.06 µM) . This suggests meta-substituted electron-donating groups (e.g., -OMe) optimize enzyme binding. - Para-Substituted Derivatives :
Compounds like 4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide (T1 in ) show superior antimicrobial activity due to increased electron density from para-methoxy groups, whereas the target compound’s 2-chloro substituent may reduce π-stacking interactions .
Chloro vs. Methoxy Substituents
- Anti-Leishmanial Activity :
(E)-4-Chloro-N’-benzylidene benzohydrazides exhibit IC50 values of 21.5 µM, outperforming methoxy analogs (24.2 µM), indicating chloro groups enhance antiparasitic activity . - Paraoxonase 1 (PON1) Inhibition: 2-Amino-4-chlorobenzohydrazide (KI = 38.75 µM) shows stronger PON1 inhibition than non-chlorinated analogs, highlighting the role of chloro substituents in enzyme interaction .
Structural Flexibility and Planarity
- Dihedral Angles :
Methoxy-substituted benzohydrazides (e.g., compound 4 in ) exhibit near-planar phenyl rings (dihedral angle = 9.33°), enhancing π-π stacking. In contrast, the 2-chlorophenylmethoxy group in the target compound likely introduces torsional strain, reducing planarity and altering binding modes .
Key Findings and Contrasts
Substituent Position :
- Meta-substituted derivatives (e.g., 3-OMe) generally outperform ortho-substituted analogs in cholinesterase inhibition .
- Para-chloro substituents enhance anti-leishmanial activity compared to methoxy groups .
Electronic Effects :
- Electron-withdrawing chloro groups improve enzyme inhibition (e.g., PON1), while electron-donating methoxy groups enhance antimicrobial activity .
Structural Planarity : Methoxy-substituted derivatives exhibit greater planarity, favoring interactions with flat enzyme active sites, whereas 2-chloro groups introduce steric constraints .
Biological Activity
2-[(2-Chlorophenyl)methoxy]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The structure of this compound includes a chlorophenyl group and a methoxybenzohydrazide moiety, which are believed to contribute to its biological activities. The presence of the chlorine atom is significant as it can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can alter enzymatic activity or cellular signaling pathways, leading to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research has shown that hydrazide derivatives, including this compound, exhibit significant antimicrobial properties. For example, studies have reported minimal inhibitory concentrations (MICs) in the range of 0.48–7.81 µg/mL against various bacterial strains, indicating strong antibacterial effects . The compound's effectiveness against resistant strains, such as MRSA, highlights its potential as a therapeutic agent in treating infections.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of hydrazide derivatives on several cancer cell lines. For instance, compounds similar to this compound have shown significant antiproliferative activity against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values indicating effective inhibition of cell viability . The mechanism behind this activity may involve induction of apoptosis or cell cycle arrest.
Case Studies
| Study | Cell Line | Activity | IC50 (µM) |
|---|---|---|---|
| Study 1 | HepG2 | Cytotoxicity | 4.77 |
| Study 2 | MCF-7 | Cytotoxicity | Nontoxic |
| Study 3 | A549 | Cytotoxicity | Not specified |
| Study 4 | S. aureus | Antimicrobial | 3.91 |
Table 1: Summary of biological activities related to this compound.
Structure-Activity Relationship (SAR)
The biological activity of hydrazide derivatives is often linked to their structural characteristics. Substituents on the phenyl ring can significantly influence their potency against microbial and cancerous cells. For instance, the presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
